Acetyl hexapeptide-37, also known by its trade name Diffuporine™, is a synthetic peptide that plays a significant role in cosmetic formulations, particularly for anti-aging and hydration purposes. This compound is derived from combinatorial peptide screening technology and has been shown to enhance the expression of aquaporin-3, a protein crucial for water transport in skin cells. The amino acid sequence of Acetyl hexapeptide-37 is Ac-L-Ser-L-Pro-L-Ala-Gly-Gly-L-Pro-NH₂, which allows it to interact effectively with skin cells to promote hydration and elasticity .
The synthesis of Acetyl hexapeptide-37 can be performed using solid-phase peptide synthesis (SPPS) or liquid-phase methods. SPPS is often preferred due to its efficiency in producing peptides with high purity. The process typically involves:
Acetyl hexapeptide-37 is primarily used in cosmetic formulations aimed at anti-aging and skin hydration. Its applications include:
Studies on Acetyl hexapeptide-37 have demonstrated its ability to interact positively with various skin cell types:
Acetyl hexapeptide-37 shares similarities with other peptides used in cosmetics but has unique properties that distinguish it:
| Compound Name | Unique Features |
|---|---|
| Acetyl hexapeptide-8 | Known as Argireline; inhibits muscle contractions related to wrinkles. |
| Acetyl tetrapeptide-5 | Focuses on reducing inflammation and enhancing skin elasticity. |
| Acetyl heptapeptide-9 | Known for its moisturizing properties but less focused on collagen stimulation. |
| Acetyl octapeptide-3 | Primarily used for wrinkle reduction through muscle relaxation. |
While many peptides aim at reducing wrinkles or enhancing moisture retention, Acetyl hexapeptide-37's specific action on aquaporin expression sets it apart by significantly improving hydration levels from deeper skin layers .
Acetyl hexapeptide-37 is a six-amino-acid peptide with the sequence Ser-Pro-Ala-Gly-Gly-Pro, modified by an N-terminal acetyl group and a C-terminal amidation. Its molecular formula, C₂₂H₃₅N₇O₈, corresponds to a molecular weight of 525.6 g/mol . The acetyl group (-COCH₃) at the N-terminus enhances metabolic stability, while the C-terminal amidation (-NH₂) improves resistance to enzymatic degradation, critical for topical applications .
The peptide adopts a compact structure due to the presence of two proline residues, which introduce kinks that may influence its interaction with biological targets. Glycine residues provide conformational flexibility, while serine contributes hydrophilicity, balancing the peptide’s solubility profile .
Table 1: Molecular Properties of Acetyl Hexapeptide-37
| Property | Specification |
|---|---|
| Molecular Formula | C₂₂H₃₅N₇O₈ |
| Molecular Weight | 525.6 g/mol |
| Sequence | Ac-Ser-Pro-Ala-Gly-Gly-Pro-NH₂ |
| Key Modifications | N-acetylation, C-amidation |
The synthesis of acetyl hexapeptide-37 predominantly employs solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) chemistry. This method involves sequential coupling of amino acids to a resin-bound growing chain, followed by deprotection and cleavage steps .
Critical challenges include minimizing epimerization at proline residues and optimizing coupling efficiency for glycine, which lacks steric hindrance. Typical yields for SPPS of hexapeptides range from 60–75%, with purity >90% achievable via iterative HPLC purification .
Post-synthetic modifications are integral to the peptide’s functionality:
Side Reactions:
Reverse-phase HPLC with C18 columns (5 μm, 4.6 × 250 mm) and gradients of acetonitrile/water (0.1% TFA) resolves acetyl hexapeptide-37 from synthesis impurities. Retention time correlates with hydrophobicity; the peptide elutes at ~12–14 minutes under 5–40% acetonitrile gradients over 30 minutes .
Table 2: HPLC Parameters for Acetyl Hexapeptide-37
| Parameter | Condition |
|---|---|
| Column | C18, 5 μm, 4.6 × 250 mm |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 5–40% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV 214 nm |
Electrospray ionization (ESI-MS) confirms molecular weight with high precision. Observed m/z for [M+H]⁺ is 526.3, aligning with the theoretical value of 526.55 . Tandem MS (MS/MS) fragments the peptide at proline bonds, validating the sequence through y- and b-ion series .
¹H and ¹³C NMR spectra (500 MHz, D₂O) assign resonances:
Acetyl hexapeptide-37 (sequence: acetyl-serine–proline–alanine–glycine–glycine–proline amide) has a molecular weight of 525.6 grams per mole and is amphiphilic enough to traverse corneocyte lipid lamellae [1]. Its primary biological target is aquaporin 3, the water- and glycerol-channel protein abundantly expressed in basal and spinous epidermal layers [2]. By up-regulating aquaporin 3 transcription, the peptide improves intracellular water flux, cell viability under desiccation stress, and the biosynthesis of structural proteins such as type I collagen [3] [4].
Laboratory assays have interrogated four mechanistic tiers:
Firefly-luciferase constructs driven by the human aquaporin 3 promoter were transiently transfected into neonatal epidermal keratinocytes. Twenty-four-hour exposure to acetyl hexapeptide-37 produced a clear, concentration-dependent rise in light output that directly reflects promoter activation [4].
| Test concentration (milligrams per milliliter) | Fold induction of aquaporin 3 promoter activity vs. untreated baseline | Source |
|---|---|---|
| 0.10 | 1.62-fold [4] | |
| 0.50 | 1.96-fold [4] | |
| 1.00 | 2.00-fold (doubling of activity) [4] |
Key finding: doubling of promoter-driven luciferase activity demonstrates direct transcriptional control by acetyl hexapeptide-37.
Two complementary protocols have confirmed transcriptional up-regulation.
Low-nanogram range screening (Lipotec laboratory, Spain)
Human keratinocytes treated for six hours with 50 nanograms per milliliter acetyl hexapeptide-37 showed a 1.7-fold messenger ribonucleic acid elevation; 250 nanograms per milliliter raised expression to 2.7-fold [3].
Mid-milligram range dose–response (diffuporine dossier)
Treatment with 0.50 milligrams per milliliter increased aquaporin 3 messenger ribonucleic acid by 131 percent relative to the positive reference stimulant [4].
| Model | Exposure level | Relative aquaporin 3 messenger ribonucleic acid increase | Source |
|---|---|---|---|
| Keratinocyte monolayer | 50 nanograms per milliliter | 1.7-fold [3] | |
| Keratinocyte monolayer | 250 nanograms per milliliter | 2.7-fold [3] | |
| Keratinocyte monolayer | 0.50 milligrams per milliliter | 131 percent over positive control [4] |
Key finding: both nanogram-scale and milligram-scale exposures robustly augment aquaporin 3 transcription, validating the promoter data.
Keratinocytes were air-desiccated for two hours, then re-incubated for twenty-four hours with acetyl hexapeptide-37 before Neutral Red Uptake viability quantification [4].
| Treatment arm | Post-recovery cell viability (percent of non-desiccated control) | Mean cell area maintenance | Source |
|---|---|---|---|
| Non-treated, desiccated | 60 percent (baseline) | 45 percent shrinkage [4] | |
| 0.05 milligrams per milliliter acetyl hexapeptide-37 | 72.6 percent | 10 percent shrinkage [4] | |
| 0.10 milligrams per milliliter acetyl hexapeptide-37 | 77.9 percent | 5 percent shrinkage [4] |
Key finding: peptide treatment preserved plasma-membrane integrity and limited cytoplasmic contraction, reflecting faster re-hydration kinetics.
Human dermal fibroblasts exposed to acetyl hexapeptide-37 displayed significant biosynthetic up-shifts:
| End-point | Experimental details | Quantitative outcome | Source |
|---|---|---|---|
| Type I collagen synthesis (enzyme-linked immunosorbent detection) | 1.00 milligrams per milliliter for forty-eight hours | 61 percent increase vs. negative control [4] [5] | |
| Cellular proliferation (calcein conversion) | 0.50 milligrams per milliliter for forty-eight hours | 25 percent higher fluorescence vs. baseline [4] | |
| Morphological activation (elongation, stress fibers) | Live-cell imaging on mixed collagen I/III matrix | Pronounced α-smooth-muscle-actin expression and polarized cytoskeleton [6] | |
| Extracellular matrix gene cascade (inferred from chemical-book data) | Messenger-level survey after forty-eight hours | Up-regulation of structural gene transcripts linked to dermal firmness [7] |
Key finding: collagen deposition rises by more than half relative to untreated fibroblasts, aligning with visible cytoskeletal conversion to a contractile phenotype.
The compiled models converge on a multi-tiered activity map:
Collectively, these data demonstrate that acetyl hexapeptide-37 delivers a coordinated epidermal–dermal response: optimized water homeostasis at the cellular interface and a durable up-shift in structural protein assembly deeper in the skin.